molecular formula C8H9N3O B1278375 1-(Azidomethyl)-4-methoxybenzene CAS No. 70978-37-9

1-(Azidomethyl)-4-methoxybenzene

Cat. No.: B1278375
CAS No.: 70978-37-9
M. Wt: 163.18 g/mol
InChI Key: IAKGGJYLHBHSQD-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-methoxybenzene: is an organic compound that features an azide group (-N₃) attached to a benzene ring substituted with a methoxy group (-OCH₃)

Scientific Research Applications

1-(Azidomethyl)-4-methoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry to form triazoles.

    Materials Science: Utilized in the functionalization of materials, such as carbon nanostructures, to enhance their properties.

    Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.

    Pharmaceuticals: Potentially used in the development of new drugs and therapeutic agents due to its reactivity and ability to form stable triazole linkages.

Mechanism of Action

The mechanism of action would depend on the context in which “1-(Azidomethyl)-4-methoxybenzene” is used. In a biological context, for example, it could potentially act as a bioorthogonal probe, given the bioorthogonality of the azide group .

Safety and Hazards

Azides are generally considered to be explosive and should be handled with care . Always refer to the material safety data sheet (MSDS) for the specific safety and hazard information .

Future Directions

Azides are being explored for their use in various fields, including materials science and drug delivery . The azide group in “1-(Azidomethyl)-4-methoxybenzene” could potentially be used in the development of new materials or therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-methoxybenzene can be synthesized through a multi-step process. One common method involves the following steps:

    Formation of 4-methoxybenzyl chloride: This is achieved by reacting 4-methoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

    Substitution Reaction: The 4-methoxybenzyl chloride is then reacted with sodium azide (NaN₃) in an aprotic solvent such as dimethylformamide (DMF) to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-4-methoxybenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azide group is highly reactive in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reagents like triphenylphosphine (PPh₃) and water.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Triphenylphosphine (PPh₃) and water.

Major Products:

    1,2,3-Triazoles: Formed from cycloaddition reactions.

    Aminomethyl Derivatives: Formed from reduction reactions.

Comparison with Similar Compounds

    1-(Azidomethyl)-4-ethenylbenzene: Contains an ethenyl group instead of a methoxy group.

    1-(Azidomethyl)-5H-tetrazole: Features a tetrazole ring instead of a benzene ring.

    4-(Azidomethyl)benzoic acid: Contains a carboxylic acid group instead of a methoxy group.

Uniqueness: 1-(Azidomethyl)-4-methoxybenzene is unique due to the presence of both an azide group and a methoxy group on the benzene ring

Properties

IUPAC Name

1-(azidomethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-4-2-7(3-5-8)6-10-11-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKGGJYLHBHSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448727
Record name 1-(azidomethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70978-37-9
Record name 1-(azidomethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of freshly prepared 4-methoxybenzyl chloride (45.85 g) in dry dimethylformamide (150 ml) was treated with sodium azide (19.35 g). The stirred mixture was heated at between 100° and 110° C. for 20 hours, and was then cooled and poured into water (1200 ml). The resulting oil was extracted with diethyl ether (2×500 ml) and the combined ethereal extracts were washed with water (2×250 ml), dried over magnesium sulphate, and evaporated to give crude 4-methoxybenzyl azide (45.3 g).
Quantity
45.85 g
Type
reactant
Reaction Step One
Quantity
19.35 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
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Quantity
1200 mL
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Synthesis routes and methods II

Procedure details

A mixture of 1-(chloromethyl)-4-methoxybenzene (20 g, 128 mmol) and sodium azide (12.5 g, 192 mmol) in acetonitrile (255 mL) was refluxed for 5 h under N2 atmosphere. The mixture was filtered and concentrated in vacuo. The residue was diluted with DCM, washed with H2O and brine, dried over Na2SO4 and concentrated in vacuo to afford crude 1-(azidomethyl)-4-methoxybenzene. The residue was used for the next reaction without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
255 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-methoxybenzyl chloride (25.0 g, 156 mmol) in N,N-dimethylformamide (75 mL) was added sodium azide (11.5 g, 177 mmol). The reaction mixture was stirred at 23° C. for 15 h, then diluted with water (300 mL). The mixture was extracted with diethyl ether (3×75 mL) and the combined organic layers were washed with water (2×100 mL). The organic layer was dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (25.5 g) as a pale yellow oil. The title compound was used directly in the next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of incorporating a triazole ring into the acridone structure in the context of anticancer activity?

A1: Triazole rings are known to possess a variety of biological activities, and their incorporation into drug molecules can enhance their pharmacological properties. [, ] In the context of anticancer activity, triazoles can contribute to improved binding affinity to target proteins, enhanced cellular uptake, and increased metabolic stability. The specific impact of the triazole ring on the activity of the acridone derivatives would depend on factors such as its position, substitution pattern, and the overall structure of the molecule.

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